2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Overview
Description
2-Amino-3-(2,4-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine, an essential amino acid, and features a phenyl ring substituted with two methyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The final step involves the amination of the intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
2-Amino-3-(2,4-dimethylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: It may function as a ligand for specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, which lacks the dimethyl substitutions on the phenyl ring.
Tyrosine: Another amino acid with a hydroxyl group on the phenyl ring.
Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
2-Amino-3-(2,4-dimethylphenyl)propanoic acid is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain targets and alter its metabolic stability compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWXVRJSLTXWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281550 | |
Record name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-24-6 | |
Record name | 2-amino-3-(2,4-dimethylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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